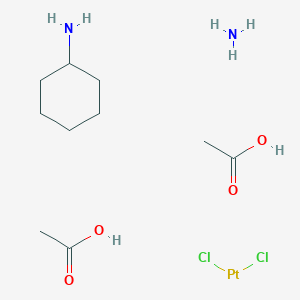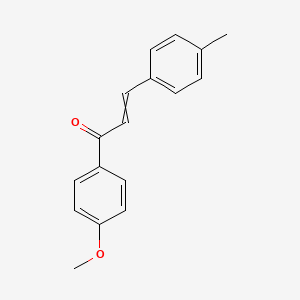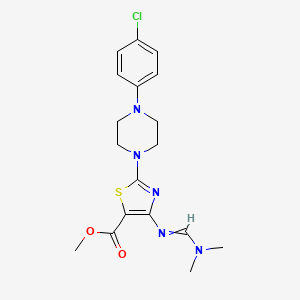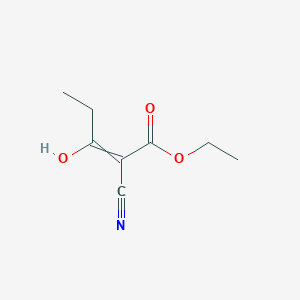
Ethyl 2-cyano-3-hydroxypent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-hydroxypent-2-enoate: is an organic compound with the molecular formula C8H11NO3. It is a colorless liquid at room temperature and has a characteristic odor. This compound is of interest due to its unique chemical structure, which includes both a cyano group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing Ethyl 2-cyano-3-hydroxypent-2-enoate involves an aldol condensation reaction. This process typically starts with the reaction of ethyl cyanoacetate with acetaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form the desired product.
Reaction Conditions:
-
Michael Addition: : Another synthetic route involves the Michael addition of ethyl cyanoacetate to a suitable α,β-unsaturated carbonyl compound. This method provides a straightforward approach to obtaining the compound with high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions
-
Oxidation: : Ethyl 2-cyano-3-hydroxypent-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process can convert the cyano group to an amine or the hydroxyl group to a hydrogen.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Amines, thiols, basic or neutral conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alkanes
Substitution: Amino derivatives, thio derivatives
科学的研究の応用
Chemistry
In chemistry, Ethyl 2-cyano-3-hydroxypent-2-enoate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving cyano and hydroxyl groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and anticancer drugs.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and resins with specific properties.
作用機序
The mechanism by which Ethyl 2-cyano-3-hydroxypent-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways
Enzymes: The compound can interact with enzymes that catalyze oxidation-reduction reactions, such as oxidases and reductases.
Receptors: It may bind to specific receptors in biological systems, modulating their activity and leading to physiological effects.
類似化合物との比較
Ethyl 2-cyano-3-hydroxypent-2-enoate can be compared with other compounds that have similar functional groups, such as:
Ethyl cyanoacetate: Lacks the hydroxyl group, making it less versatile in certain reactions.
Ethyl 3-hydroxybut-2-enoate: Lacks the cyano group, affecting its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its combination of cyano and hydroxyl groups, providing a balance of reactivity and stability that is advantageous in various applications.
特性
IUPAC Name |
ethyl 2-cyano-3-hydroxypent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKGLOJOOFRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
![Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate](/img/structure/B12511091.png)
![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)
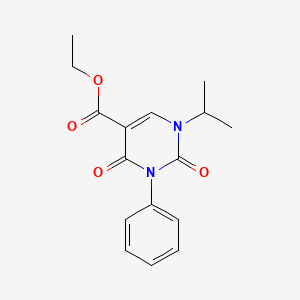
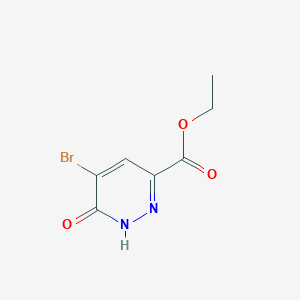
![2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)
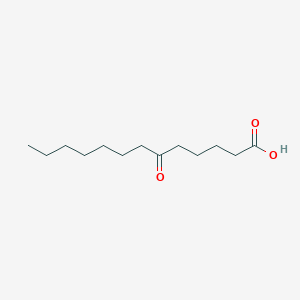
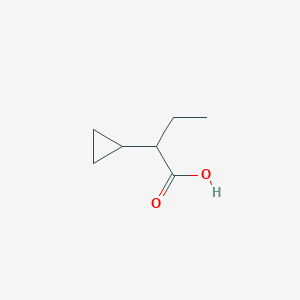
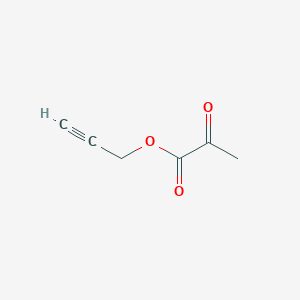
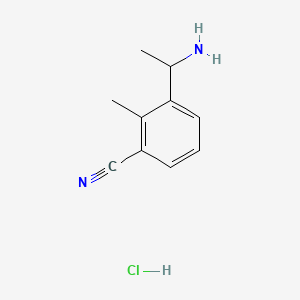
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
